Cas no 2006630-83-5 (benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate)

benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-797209
- 2006630-83-5
- benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate
-
- インチ: 1S/C17H25NO3/c1-4-8-13(2)11-16(19)14(3)18-17(20)21-12-15-9-6-5-7-10-15/h5-7,9-10,13-14H,4,8,11-12H2,1-3H3,(H,18,20)
- InChIKey: UEJDPDMRUOXKGD-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)NC(=O)OCC1C=CC=CC=1)CC(C)CCC
計算された属性
- せいみつぶんしりょう: 291.18344366g/mol
- どういたいしつりょう: 291.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 9
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 55.4Ų
benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797209-0.25g |
benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate |
2006630-83-5 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-797209-2.5g |
benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate |
2006630-83-5 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-797209-0.5g |
benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate |
2006630-83-5 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-797209-1.0g |
benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate |
2006630-83-5 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-797209-0.05g |
benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate |
2006630-83-5 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-797209-10.0g |
benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate |
2006630-83-5 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-797209-5.0g |
benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate |
2006630-83-5 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-797209-0.1g |
benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate |
2006630-83-5 | 95% | 0.1g |
$867.0 | 2024-05-22 |
benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
benzyl N-(5-methyl-3-oxooctan-2-yl)carbamateに関する追加情報
Benzyl N-(5-Methyl-3-oxooctan-2-yl)carbamate (CAS No. 2006630-83-5): A Comprehensive Overview
Benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate (CAS No. 2006630-83-5) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique chemical structure, which includes a benzyl carbamate moiety and a 5-methyl-3-oxooctan-2-yl group. The combination of these functional groups imparts distinct properties that make it a valuable intermediate in various chemical processes.
The benzyl carbamate functional group is well-known for its ability to protect amino groups during synthetic transformations. This protection is crucial in multi-step syntheses where the integrity of the amino group must be maintained until a specific stage of the reaction sequence. The 5-methyl-3-oxooctan-2-yl group, on the other hand, introduces hydrophobicity and additional reactivity, making the compound suitable for a wide range of applications.
Recent research has highlighted the potential of benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate in the development of novel pharmaceuticals. Studies have shown that this compound can serve as a key intermediate in the synthesis of drugs targeting specific biological pathways. For instance, it has been used in the synthesis of compounds with anti-inflammatory and anti-cancer properties. The ability to fine-tune the structure of these compounds through strategic modifications of the 5-methyl-3-oxooctan-2-yl group has opened new avenues for drug discovery and development.
In the context of materials science, benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate has been explored for its potential in polymer chemistry. Its unique structure allows it to be incorporated into polymer chains, imparting specific physical and chemical properties to the resulting materials. For example, polymers containing this compound have shown improved thermal stability and mechanical strength, making them suitable for use in advanced applications such as coatings, adhesives, and biomedical devices.
The synthesis of benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate typically involves several well-established chemical reactions. One common approach is to start with an appropriate amine and react it with benzyl chloroformate under controlled conditions to form the carbamate intermediate. Subsequent reactions can then introduce the 5-methyl-3-oxooctan-2-yl group through methods such as alkylation or condensation reactions. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.
From a safety perspective, benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate is generally considered to be stable under standard laboratory conditions. However, like many organic compounds, it should be handled with care to avoid exposure to skin or inhalation of vapors. Proper personal protective equipment (PPE) and adherence to standard laboratory safety protocols are recommended when working with this compound.
In conclusion, benzyl N-(5-methyl-3-oxooctan-2-y l)carbamate (CAS No. 2006630-83-5) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure makes it an invaluable intermediate in various synthetic processes, contributing to advancements in drug discovery and material development. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
2006630-83-5 (benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate) 関連製品
- 1208925-71-6(1-(4-methoxyphenyl)-2-morpholino-ethanamine;dihydrochloride)
- 209482-01-9(1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine)
- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)
- 2138545-58-9(9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane)
- 1528849-43-5((4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine)
- 7542-94-1(2-Butenedioic acid, 2-amino-, dimethyl ester, (Z)-)
- 895417-71-7(N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide)
- 2137606-74-5(Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-)
- 922702-37-2(4-chloro-N-4-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide)
- 2375269-26-2(β-Alanine, N-methyl-N-(1-methylbutyl)-, hydrochloride (1:1))



